molecular formula C8H10N2 B080053 1,2,3,4-Tetrahydro-1,7-naphthyridine CAS No. 13623-86-4

1,2,3,4-Tetrahydro-1,7-naphthyridine

Cat. No. B080053
CAS RN: 13623-86-4
M. Wt: 134.18 g/mol
InChI Key: WTPCAAGNXDGCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1,2,3,4-Tetrahydro-1,7-naphthyridine can be synthesized through several methods, each providing insights into the compound's versatile reactivity and functional group manipulations. For instance, a six-step reaction starting from 2-methylpyrazine has been used to achieve a total yield of 47.3% (Teng Da-wei, 2010). Other methods include condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation (A. Shiozawa et al., 1984), and microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles (Ya Zhou et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound is confirmed by various spectroscopic techniques including ^1H-NMR, ^13C-NMR, elemental analysis, and MS. These methods provide detailed insights into the compound's molecular framework, including the arrangement of hydrogen, carbon atoms, and the presence of nitrogen atoms within the cyclic structure.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, reflecting its reactive nature and functional versatility. For example, cyclobutene ring-opening reactions have been employed to access CF3-substituted derivatives (A. Mailyan et al., 2012). Its reactivity with nucleophiles has been explored to obtain mono- and di-amino-substituted derivatives, showcasing the compound's ability to undergo functional transformations under varied conditions (S. Sirakanyan et al., 2014).

Physical Properties Analysis

While specific studies on the physical properties of this compound are limited in this selection, its physical state, solubility, and melting point can be inferred from standard practices in organic chemistry, which suggest that such heterocyclic compounds typically exhibit solid state at room temperature and have varying solubility in organic solvents based on substituent groups.

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity towards electrophiles and nucleophiles, ability to participate in cycloaddition reactions, and potential to form complex structures through ring transformations. Its behavior in reactions such as the inverse-electron-demand Diels-Alder reactions underscores its utility in synthesizing complex heterocyclic compounds (B. Lahue et al., 2004).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Teng Da-wei (2010) synthesized 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine and confirmed its structure through various spectroscopic methods (Teng Da-wei, 2010).
  • Hydrogenation and Isomerization Studies :

    • W. Armarego (1967) detailed the preparation of various naphthyridines, including 1,2,3,4-tetrahydro-derivatives, through reduction and hydrogenation processes. The study also distinguished between different isomers using spectroscopic techniques (W. Armarego, 1967).
  • Pharmacophore Potential :

    • R. L. Dow and Steven R. Schneider (2001) explored 5,6,7,8-tetrahydro-1,7-naphthyridine as a conformationally-locked analog of pharmacologically active 2-(3-pyridyl)ethylamine. The synthesis offered a significant improvement over previous methods and highlighted its potential as a pharmacophore (R. L. Dow et al., 2001).
  • Asymmetric Hydrogenation :

    • Wenpeng Ma et al. (2016) developed a method for asymmetric hydrogenation of 1,8-naphthyridine derivatives, leading to 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantioselectivity. This process provided a practical approach to valuable chiral heterocyclic building blocks (Wenpeng Ma et al., 2016).
  • Synthesis of Novel Substituted Derivatives :

    • A. Mailyan et al. (2012) developed an efficient method to synthesize novel CF(3)-substituted tetrahydro-1,7-naphthyridines, which included cyclic α-amino acid derivatives. The synthesis was based on unusual cyclobutene ring-opening and heterocyclization processes (A. Mailyan et al., 2012).
  • Antibacterial Evaluation :

    • A. A. Santilli et al. (1975) synthesized and evaluated a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine derivatives for their antibacterial activity against Escherichia coli and other gram-negative bacteria (A. A. Santilli et al., 1975).
  • Metal-free Hydrogenation :

    • Wei Wang et al. (2016) reported the first successful metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines using borane catalysts under mild conditions. The process resulted in high yields and enantioselectivity for the corresponding asymmetric hydrogenation reactions (Wei Wang et al., 2016).
  • Antioxidant Properties :

    • Tae-gyu Nam et al. (2007) demonstrated that C(7)-unsubstituted tetrahydro-1,8-naphthyridin-3-ol exhibited significantly higher peroxyl radical trapping activity than alpha-tocopherol in benzene, indicating its potential as an antioxidant in lipid membranes and low-density lipoproteins (Tae-gyu Nam et al., 2007).

Safety and Hazards

According to the available information, 1,2,3,4-Tetrahydro-1,7-naphthyridine is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

The future directions for the study of 1,2,3,4-Tetrahydro-1,7-naphthyridine and its derivatives could involve further exploration of their synthesis, reactivity, and biological activity. Given their significance in medicinal chemistry, there is potential for the development of novel synthetic methodologies for their construction and for further investigation of their medicinal properties .

properties

IUPAC Name

1,2,3,4-tetrahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h3,5-6,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPCAAGNXDGCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC=C2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591045
Record name 1,2,3,4-Tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13623-86-4
Record name 1,2,3,4-Tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,7-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-1,7-naphthyridine
Reactant of Route 2
1,2,3,4-Tetrahydro-1,7-naphthyridine
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrahydro-1,7-naphthyridine
Reactant of Route 4
1,2,3,4-Tetrahydro-1,7-naphthyridine
Reactant of Route 5
1,2,3,4-Tetrahydro-1,7-naphthyridine
Reactant of Route 6
1,2,3,4-Tetrahydro-1,7-naphthyridine

Q & A

Q1: What are the challenges associated with synthesizing 1,2,3,4-Tetrahydro-1,7-naphthyridine derivatives, particularly in the context of developing HCV NS3 protease inhibitors?

A1: While the Povarov reaction offers a potential route to synthesize this compound derivatives, research [] highlights significant challenges:

    Q2: Can you provide examples of different isomers within the Tetrahydro-1,7-naphthyridine family and their respective synthetic routes?

    A2: The provided research articles discuss two isomers:

    • This compound-5-ol (6): Similar to the previous isomer, this compound was also derived from ethyl 7-benzyl-5-oxo-5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylate (1) []. The abstract doesn't elaborate on the exact synthetic procedure.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.